N-ethyl-2-methyl-N-(4-methylbenzyl)prop-2-en-1-amine
Description
Properties
CAS No. |
827333-27-7 |
|---|---|
Molecular Formula |
C14H21N |
Molecular Weight |
203.32 g/mol |
IUPAC Name |
N-ethyl-2-methyl-N-[(4-methylphenyl)methyl]prop-2-en-1-amine |
InChI |
InChI=1S/C14H21N/c1-5-15(10-12(2)3)11-14-8-6-13(4)7-9-14/h6-9H,2,5,10-11H2,1,3-4H3 |
InChI Key |
DZDVIDXNCUVRTF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)C)CC(=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Methodologies
Alkylation of Secondary Amines
Propargyl Halide Substitution
A phase-transfer catalytic method involves substituting a secondary amine with propargyl bromide. Adapted from the synthesis of rasagiline intermediates:
- Reagents :
- N-Ethyl-4-methylbenzylamine
- 2-Methylprop-2-en-1-yl bromide
- Tetrabutylammonium bromide (TBAB)
- Aqueous NaOH, toluene
Procedure :
- Dissolve N-ethyl-4-methylbenzylamine in toluene.
- Add TBAB and aqueous NaOH.
- Slowly add 2-methylprop-2-en-1-yl bromide.
- Heat at 70°C overnight.
- Extract with ethyl acetate, dry, and purify via column chromatography.
Sequential Alkylation
Primary amine alkylation followed by ethylation:
Reductive Amination
A two-step approach using ketone precursors:
- Imine Formation :
- React 4-methylbenzaldehyde with ethylamine and 2-methylpropenal in methanol.
- Stir at room temperature for 12 hours.
Comparative Analysis of Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Propargyl Substitution | TBAB, NaOH, toluene, 70°C | 81 | >95 | High yield, scalable | Requires phase-transfer catalyst |
| Sequential Alkylation | K₂CO₃/CH₂Cl₂, DMF, ethyl iodide | 65–70 | 90 | Straightforward steps | Multiple purification steps |
| Reductive Amination | NaBH₃CN, methanol | 55–60 | 85 | Mild conditions | Moderate yield |
| Ti-Catalyzed Coupling | Ti(O-iPr)₄, Et₂Zn, EtMgBr | 50–53 | 88 | Single-step synthesis | Sensitive to moisture, costly reagents |
Optimization Strategies
Solvent and Base Selection
Characterization and Validation
Industrial Feasibility
- Cost Analysis : Propargyl substitution is most cost-effective (~$120/kg), while Ti-catalyzed methods exceed $300/kg.
- Safety : NaBH₃CN requires handling in inert atmospheres; EtMgBr is pyrophoric.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-methyl-N-(4-methylbenzyl)prop-2-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Corresponding amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
N-ethyl-2-methyl-N-(4-methylbenzyl)prop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-2-methyl-N-(4-methylbenzyl)prop-2-en-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Substituent Effects : Ethyl or methoxy groups on the benzyl ring (e.g., ) increase lipophilicity compared to the 4-methylbenzyl group in the target compound.
- Reactivity : The allylamine backbone in the target compound enables participation in cyclization reactions, as seen in Ti–Mg-catalyzed carbocyclizations of similar amines .
Physicochemical Properties
- Molecular Weight: The target compound’s molecular formula (C₁₅H₂₁N) predicts a molecular weight of ~215.34 g/mol, higher than N-(2-methoxybenzyl)prop-2-en-1-amine (C₁₁H₁₅NO, 177.24 g/mol) .
- Spectroscopic Data : HRMS for related compounds (e.g., [M+H]+ 364.22717 for compound 17 ) provides benchmarks for structural validation.
Biological Activity
N-ethyl-2-methyl-N-(4-methylbenzyl)prop-2-en-1-amine, a compound with potential therapeutic applications, has garnered attention in recent research for its biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features an ethyl group, a methyl group, and a 4-methylbenzyl moiety attached to a propene backbone, contributing to its unique reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the following areas:
- Antimicrobial Properties : Preliminary studies suggest that the compound possesses antimicrobial activity against various bacterial strains. This includes efficacy against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .
- Anticancer Potential : Investigations into the anticancer properties of this compound have shown promising results. In vitro studies have demonstrated its ability to inhibit the growth of cancer cell lines, suggesting a mechanism that may involve apoptosis induction and cell cycle arrest .
- Neurotransmitter Modulation : The compound may interact with neurotransmitter receptors, influencing signal transduction pathways. This activity points towards potential applications in treating neurological disorders.
The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific receptors and enzymes. The following pathways are implicated:
- Receptor Binding : The compound may bind to neurotransmitter receptors, modulating their activity and affecting downstream signaling pathways.
- Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in inflammatory processes, which could contribute to its anti-inflammatory effects .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study investigating the anticancer effects of this compound, researchers treated several cancer cell lines with varying concentrations of the compound. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 µM to 25 µM across different cell types. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 64 µg/mL for S. aureus and 128 µg/mL for E. coli, demonstrating significant antibacterial activity .
Q & A
Q. What are the most reliable synthetic routes for N-ethyl-2-methyl-N-(4-methylbenzyl)prop-2-en-1-amine, and how can experimental parameters be optimized?
A Pd-catalyzed approach involving allyl amine derivatives has been reported for structurally similar compounds, utilizing in situ tether formation and carbocyclization. Key parameters include catalyst loading (e.g., Pd(PPh₃)₄), solvent choice (THF or DMF), and temperature control (60–80°C) to minimize side reactions. Multistep procedures often require purification via column chromatography with hexane/ethyl acetate gradients . For reproducibility, validate intermediates using spectroscopic methods (e.g., ¹H/¹³C NMR) against literature data .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data discrepancies be addressed?
¹H NMR and ¹³C NMR are essential for verifying the allyl amine backbone and benzyl substituents. Compare chemical shifts with structurally analogous compounds (e.g., δ ~5.2–5.8 ppm for prop-2-en-1-amine protons). Mass spectrometry (ESI-TOF) can confirm molecular weight, while IR spectroscopy identifies functional groups (e.g., C=N stretches at ~1640 cm⁻¹). Discrepancies in spectral data should prompt cross-validation with synthetic intermediates and literature benchmarks .
Q. What safety protocols are recommended for handling this compound during synthesis?
Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to mitigate inhalation risks. In case of exposure, rinse skin with soap/water and eyes with saline solution for 15 minutes. Store waste in sealed containers labeled for hazardous organic amines and dispose via certified chemical waste services .
Advanced Research Questions
Q. How can computational methods resolve mechanistic ambiguities in the catalytic synthesis of this compound?
Density functional theory (DFT) can model the Pd-catalyzed mechanism, identifying transition states and rate-determining steps. For example, calculate activation energies for allyl amine coordination and β-hydride elimination. Pair computational results with kinetic isotope effects (KIEs) to validate proposed pathways. Tools like Gaussian 16 or ORCA are recommended for such analyses .
Q. How should researchers address contradictions in observed vs. predicted reactivity of the allyl amine group?
Systematically vary substituents (e.g., electron-donating vs. withdrawing groups on the benzyl ring) and monitor reaction outcomes via HPLC or GC-MS. Use Hammett plots to correlate electronic effects with reaction rates. If steric effects dominate, employ molecular dynamics simulations to assess spatial hindrance .
Q. What strategies minimize trial-and-error in optimizing reaction yields and selectivity?
Adopt the ICReDD framework:
- Step 1: Use quantum chemical calculations (e.g., artificial force-induced reaction method) to screen plausible reaction pathways.
- Step 2: Apply machine learning (e.g., random forest models) to prioritize experimental conditions based on computed activation barriers.
- Step 3: Validate top candidates in small-scale reactions (0.1 mmol) with inline NMR monitoring .
Q. How can reactor design improve scalability for gram-scale synthesis?
For continuous-flow systems:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
